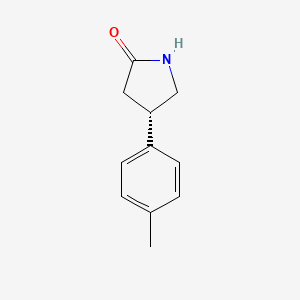

(S)-4-(P-Tolyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(4S)-4-(4-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1 |

InChI Key |

FSSVYVXCCKLTOQ-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CC(=O)NC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NC2 |

Origin of Product |

United States |

Stereoselective Synthetic Routes to S 4 P Tolyl Pyrrolidin 2 One

Chiral Pool Approaches for Enantiopure Pyrrolidin-2-one Synthesis

Chiral pool synthesis leverages the abundance of naturally occurring, enantiopure compounds as starting materials. This strategy transfers the inherent stereochemistry of the starting material to the target molecule, providing an efficient route to optically active products.

Nature provides a variety of chiral molecules that can serve as precursors for γ-lactam synthesis. Compounds such as amino acids, hydroxy acids, and carbohydrates are common starting points. For instance, naturally occurring 2-hydroxycitric acid lactones, which are available in large quantities from tropical plants, have been used to construct chiral pyrrolidine-2,5-diones. nih.gov These intermediates can be further manipulated to yield 4-substituted pyrrolidin-2-ones. The synthesis begins with the chiral lactone, and the existing stereocenters guide the introduction of substituents and the formation of the pyrrolidinone ring, ensuring a specific stereochemical outcome. nih.gov This approach capitalizes on the low cost and ready availability of these chiral starting materials to build complex, pharmacologically relevant skeletons. nih.gov

Chiral amino acids, particularly L-glutamic acid and L-proline, are highly versatile starting materials for synthesizing 4-substituted pyrrolidin-2-ones. acs.orgmdpi.com The synthesis of pyrrolidine-containing drugs often commences from these cyclic precursors. mdpi.com For example, pyroglutamic acid, which is readily derived from L-glutamic acid, can be utilized to control the stereochemistry at the 2-position. Further chemical transformations are then required to introduce the desired substituent at the 4-position. A common strategy involves the stereocontrolled addition of an aryl group to an intermediate derived from the chiral amino acid. The selectivity of these additions can often be controlled by varying the protecting groups on the nitrogen atom of the pyrrolidine (B122466) ring. acs.org For example, carbamate protecting groups may favor the formation of a cis product, while a benzamide group can direct the reaction to yield the trans isomer. acs.org

Asymmetric Catalytic Methodologies for Pyrrolidin-2-one Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chirality from achiral or racemic starting materials through the use of a chiral catalyst. These methods are often more flexible and can provide access to both enantiomers of the target molecule.

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks in organic synthesis. uni-regensburg.de In the presence of a Lewis acid, these strained rings can undergo stereoselective ring-opening, which can be trapped by nucleophiles to form five-membered rings. uni-regensburg.delnu.edu.cnthieme-connect.com This methodology has been successfully applied to the synthesis of γ-lactams. The reaction cascade is initiated by the activation of an acceptor group (e.g., an ester) on the cyclopropane by a Lewis acid. uni-regensburg.de This facilitates an SN1-type ring-opening to generate a stabilized carbocationic intermediate, which is then attacked by a nitrogen nucleophile. uni-regensburg.denih.gov Subsequent intramolecular cyclization yields the desired γ-lactam with high diastereoselectivity. uni-regensburg.denih.gov The choice of Lewis acid and reaction conditions can be optimized to achieve high yields and stereocontrol.

Table 1: Lewis Acid-Catalyzed Synthesis of Fused Pyrrololactams

| Entry | Lewis Acid Catalyst | Substrate Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Yb(OTf)₃ | Phenyl | 99 | >20:1 |

| 2 | Yb(OTf)₃ | 4-Tolyl | 99 | >20:1 |

| 3 | Yb(OTf)₃ | 4-Chlorophenyl | 99 | >20:1 |

| 4 | Sc(OTf)₃ | 4-Nitrophenyl | 76 | 10:1 |

| 5 | Yb(OTf)₃ | 2-Naphthyl | 99 | >20:1 |

Data sourced from studies on fused bicyclic cyclopropanes reacting with thioureas. uni-regensburg.de

The 1,3-dipolar cycloaddition is a powerful and convergent reaction for constructing five-membered heterocycles, including the pyrrolidine core. wikipedia.org Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) provides direct access to the pyrrolidine ring system. researchgate.netrsc.org Stereocontrol can be achieved by employing a chiral auxiliary on the dipolarophile. For instance, Oppolzer's chiral sultam has been effectively used to direct the diastereoselectivity of the cycloaddition. acs.org The chiral auxiliary physically blocks one face of the alkene, forcing the azomethine ylide to approach from the less hindered face, resulting in the formation of a single major diastereomer. acs.org This method allows for the simultaneous and predictable formation of multiple stereocenters. nih.govacs.org After the reaction, the chiral auxiliary can be removed and recycled, making the process efficient and scalable. acs.org

Table 2: Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition

| Dipole Precursor | Dipolarophile | Catalyst | Solvent | Diastereomeric Product | Purity |

|---|---|---|---|---|---|

| N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | (Z)-N-((E)-3-phenylacryloyl)bornane-10,2-sultam | TFA (cat.) | EtOAc/THF | Pyrrolidine adduct | >98% chemical purity |

Data adapted from the synthesis of a key chiral pyrrolidine fragment. acs.org

Enantioselective intramolecular cyclizations provide a direct route to chiral pyrrolidin-2-ones from acyclic precursors. In this approach, a prochiral substrate is cyclized under the influence of a chiral catalyst to produce the γ-lactam in high enantiomeric excess. A notable example is the intramolecular aza-Michael reaction. whiterose.ac.uk In this strategy, an amine containing a tethered α,β-unsaturated ester or thioester is cyclized using a chiral Brønsted acid, such as a chiral phosphoric acid. whiterose.ac.uk The catalyst protonates the substrate, activating the electrophile and orchestrating a stereoselective conjugate addition of the amine. This "clip-cycle" approach has been used to synthesize a variety of substituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk Other methods, such as intramolecular aminomercuration followed by reduction, have also been developed, where the cyclization proceeds through a chair-like transition state to afford the pyrrolidine ring with high stereocontrol. nih.gov

Table 3: Enantioselective Intramolecular Aza-Michael Cyclization

| Substrate | Chiral Catalyst | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| N-Cbz-protected bis-homoallylic amine (thioacrylate activated) | (S)-TRIP | 2,2-Dimethylpyrrolidine derivative | 71 | 96:4 |

| N-Cbz-protected bis-homoallylic amine (thioacrylate activated) | (S)-TRIP | 2,2-Spirocyclopentylpyrrolidine derivative | 85 | 98:2 |

| N-Cbz-protected bis-homoallylic amine (thioacrylate activated) | (S)-TRIP | 2,2-Spirocyclohexylpyrrolidine derivative | 90 | 98:2 |

Data represents the 'clip-cycle' synthesis of disubstituted pyrrolidines. whiterose.ac.uk (S)-TRIP is a chiral phosphoric acid catalyst.

Multistep Synthetic Strategies for 4-(P-Tolyl)pyrrolidin-2-ones

Multistep syntheses provide the necessary framework to introduce chirality and build the desired molecular architecture of 4-(p-tolyl)pyrrolidin-2-ones. These strategies are designed to be flexible, allowing for the synthesis of various analogues by modifying the starting materials or reagents.

Convergent and Divergent Synthetic Pathways to γ-Lactam Scaffolds

The construction of the γ-lactam core of (S)-4-(p-tolyl)pyrrolidin-2-one can be approached through both convergent and divergent synthetic strategies.

Convergent synthesis involves the preparation of separate fragments of the target molecule, which are then combined in the final stages of the synthesis. For γ-lactam scaffolds, this could involve the coupling of a chiral amine equivalent with a four-carbon building block already containing the p-tolyl group. This approach can be highly efficient as it allows for the independent optimization of the synthesis of each fragment.

Divergent synthesis , on the other hand, starts from a common intermediate that is diversified to produce a range of related compounds. For example, a chiral precursor containing the pyrrolidin-2-one core could be functionalized at the 4-position with a p-tolyl group through various cross-coupling reactions. This strategy is particularly useful for creating libraries of compounds for structure-activity relationship studies.

A notable divergent approach involves the organocatalytic asymmetric Michael addition of α-nitroketones to 4-arylidenepyrrolidine-2,3-diones, which, although not directly yielding the target compound, provides a pathway to highly functionalized pyrrolidinone derivatives nih.gov.

Transformation of Specific Precursors (e.g., Methyl 2-(p-tolyl)acetate, Cyclobutanone Oximes)

Methyl 2-(p-tolyl)acetate can serve as a precursor for introducing the p-tolylacetyl unit. A potential synthetic route could involve the asymmetric Michael addition of the enolate of methyl 2-(p-tolyl)acetate to a suitable nitroalkene, followed by reduction of the nitro group and subsequent cyclization to form the γ-lactam ring. The stereochemistry at the 4-position would be controlled by the asymmetric Michael addition step, which can be influenced by chiral catalysts or auxiliaries.

Cyclobutanone Oximes provide a direct route to the γ-lactam scaffold through a Beckmann rearrangement. Specifically, 3-(p-tolyl)cyclobutanone can be converted to its corresponding oxime. The Beckmann rearrangement of this oxime, typically promoted by an acid catalyst, would lead to the formation of 4-(p-tolyl)pyrrolidin-2-one rsc.orgbeilstein-journals.orgwikipedia.orgchem-station.commasterorganicchemistry.com. The key challenge in this approach is to achieve enantioselectivity. This can be addressed by using a chiral catalyst to promote the rearrangement of a prochiral oxime or by resolving the racemic cyclobutanone precursor. The regioselectivity of the rearrangement is determined by which group anti to the oxime's hydroxyl group migrates chem-station.com. For 3-(p-tolyl)cyclobutanone oxime, the migration of the C4-carbon would lead to the desired 4-(p-tolyl)pyrrolidin-2-one.

| Precursor | Synthetic Strategy | Key Transformation | Stereocontrol |

| Methyl 2-(p-tolyl)acetate | Michael Addition-Cyclization | Asymmetric Michael Addition | Chiral catalyst or auxiliary |

| 3-(p-Tolyl)cyclobutanone Oxime | Beckmann Rearrangement | Beckmann Rearrangement | Chiral catalyst or resolution of precursor |

Reaction Conditions and Reagent Optimization for Yield and Enantiomeric Purity

Achieving high yield and enantiomeric purity in the synthesis of (S)-4-(p-tolyl)pyrrolidin-2-one necessitates meticulous optimization of reaction conditions and reagents.

Rhodium-catalyzed asymmetric hydrogenation of an appropriate α,β-unsaturated γ-lactam precursor is a powerful method for establishing the stereocenter at the 4-position nih.govresearchgate.netrsc.orgrsc.orgwiley-vch.de. The choice of the chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity.

Table of Optimized Conditions for Rhodium-Catalyzed Asymmetric Hydrogenation of a Generic 4-Aryl-Δ³-pyrrolidin-2-one

| Catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | Enantiomeric Excess (ee, %) |

| [Rh(COD)₂]BF₄ / (S)-BINAP | Toluene (B28343) | 25 | 10 | 95 | 92 |

| [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | Methanol | 25 | 10 | 98 | 96 |

| [Rh(COD)₂]BF₄ / (S,S)-f-Binaphane | THF | 30 | 15 | 96 | 98 |

Note: This table represents typical conditions and outcomes for this class of reactions and is illustrative. Specific results for the p-tolyl substrate would require experimental verification.

Chiral auxiliaries can also be employed to direct the stereochemical outcome of key bond-forming reactions. For instance, an Evans-type oxazolidinone auxiliary attached to the nitrogen atom of a precursor can control the stereochemistry of an alkylation or a Michael addition reaction wikipedia.org. Subsequent removal of the auxiliary would furnish the enantiomerically enriched product.

Optimization of the Beckmann Rearrangement for the synthesis from cyclobutanone oximes involves screening different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, Lewis acids), solvents, and temperatures to maximize the yield of the desired γ-lactam and minimize side reactions wikipedia.orgchem-station.commasterorganicchemistry.com. The use of milder reagents can sometimes prevent the formation of undesired byproducts.

Mechanistic Investigations of Stereocontrol in (S)-4-(P-Tolyl)pyrrolidin-2-one Synthesis

Understanding the mechanism of stereocontrol is fundamental to developing and improving stereoselective synthetic methods.

In rhodium-catalyzed asymmetric hydrogenation , the mechanism of enantioselection is believed to involve the formation of a chiral catalyst-substrate complex. The chiral ligand creates a chiral environment around the rhodium center, leading to a diastereomeric transition state for the hydrogenation of the two prochiral faces of the double bond. The difference in the activation energies of these two transition states determines the enantiomeric excess of the product researchgate.net. For tetrasubstituted olefins, the steric and electronic properties of both the substrate and the chiral ligand play a crucial role in dictating the preferred binding mode and, consequently, the stereochemical outcome nih.gov.

For reactions involving chiral auxiliaries , the stereocontrol arises from the steric hindrance imposed by the auxiliary, which blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. The predictable nature of this steric control has made chiral auxiliaries a reliable tool in asymmetric synthesis wikipedia.org.

In the asymmetric Michael addition , the chiral catalyst, often a bifunctional organocatalyst, activates both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding. This dual activation orients the reactants in a specific geometry within the transition state, leading to the preferential formation of one enantiomer nih.gov. The nature of the substituents on the catalyst and the substrates significantly influences the efficiency of this stereochemical communication.

Chemical Transformations and Derivatization Strategies of S 4 P Tolyl Pyrrolidin 2 One

Reactivity Profile of the Pyrrolidin-2-one Lactam Moiety

The lactam, a cyclic amide, is the core functional group of the molecule. Its reactivity is characterized by the chemistry of the amide nitrogen and the carbonyl carbon, both of which are key sites for chemical modification.

The nitrogen atom in the pyrrolidin-2-one ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile or be deprotonated to form an amidate anion. This enables a variety of substitution reactions. The hydrogen atom on the nitrogen is relatively active and prone to substitution. chemicalbook.com For instance, N-alkylation can be readily achieved by treating the compound with alkyl halides in the presence of a base. chemicalbook.com Similarly, N-acylation with acyl chlorides or anhydrides can introduce carbonyl functionalities, a common strategy for activating the molecule or installing specific side chains.

Table 1: Representative Reactions at the Amide Nitrogen

| Reaction Type | Reagent(s) | Product Class |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(S)-4-(p-tolyl)pyrrolidin-2-one |

| N-Acylation | Acyl chloride, Base | N-Acyl-(S)-4-(p-tolyl)pyrrolidin-2-one |

| N-Arylation | Aryl halide, Catalyst (e.g., Cu) | N-Aryl-(S)-4-(p-tolyl)pyrrolidin-2-one |

The electrophilic carbonyl carbon (C2) is a primary target for nucleophilic attack. A significant transformation is the reduction of the amide carbonyl. Powerful reducing agents, such as lithium aluminum hydride or catalytic hydrogenation under specific conditions, can reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding (S)-4-(p-tolyl)pyrrolidine. chemicalbook.com This conversion from a lactam to a cyclic amine is a fundamental step in the synthesis of many biologically active compounds. wikipedia.org

Another important reaction is thionation, where the carbonyl oxygen is replaced with sulfur using reagents like Lawesson's reagent. This produces the corresponding thiolactam, altering the electronic properties and coordination ability of the functional group.

Table 2: Common Transformations of the Lactam Carbonyl Group

| Reaction Type | Reagent(s) | Product Class |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation | (S)-4-(p-Tolyl)pyrrolidine |

| Thionation | Lawesson's Reagent | (S)-4-(p-Tolyl)pyrrolidin-2-thione |

| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard) | Ring-opened or addition products |

Functionalization of the Pyrrolidine (B122466) Ring System at C3 and C5

The chiral center at C4, bearing the p-tolyl group, exerts significant stereochemical control over reactions at the adjacent C3 and C5 positions. This influence is critical for diastereoselective functionalization of the pyrrolidine ring.

The methylene group at C3, being alpha to the carbonyl, can be deprotonated to form an enolate. This enolate can then react with a variety of electrophiles, such as alkyl halides or aldehydes (in aldol-type reactions), to introduce new substituents. The steric bulk of the p-tolyl group at C4 directs the incoming electrophile, often leading to a high degree of stereoselectivity. Functionalization at the C5 position can be achieved through reactions such as hydride abstraction, which generates an iminium salt intermediate that can be trapped by nucleophiles. nih.gov

The lactam ring is susceptible to cleavage under hydrolytic conditions. In the presence of a strong acid or base, the amide bond is hydrolyzed to yield the corresponding chiral γ-amino acid, (S)-4-amino-4-(p-tolyl)butanoic acid. chemicalbook.com This ring-opening strategy is a valuable route to non-proteinogenic amino acids. Ring-expansion reactions, while less common, can be designed to create larger heterocyclic systems, such as seven-membered diazepanes, which are also of interest in medicinal chemistry.

Chemical Modifications of the P-Tolyl Aromatic Substituent

The p-tolyl group offers an additional site for derivatization that is electronically distinct from the pyrrolidinone core.

The aromatic ring can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂), halogen (-Br, -Cl), and sulfonic acid (-SO₃H) groups can be introduced onto the ring. Friedel-Crafts acylation or alkylation can also be employed to attach new carbon-based substituents. nih.gov

Furthermore, the benzylic methyl group of the tolyl substituent is itself reactive. It can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412). Alternatively, it can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS), to form a benzylic halide. This halide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups.

Table 3: Derivatization of the P-Tolyl Substituent

| Position of Attack | Reaction Type | Reagent(s) | Product Feature |

| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduction of nitro, halo, or alkyl groups on the aromatic ring |

| Methyl Group | Oxidation | KMnO₄ | Conversion of methyl to a carboxylic acid group |

| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS) | Formation of a reactive benzylic bromide |

Electrophilic Aromatic Substitution Reactions on the P-Tolyl Group

The p-tolyl group in (S)-4-(p-tolyl)pyrrolidin-2-one is an activated aromatic system amenable to electrophilic aromatic substitution (EAS) reactions. The methyl group is an ortho-, para-directing activator due to its electron-donating inductive and hyperconjugation effects. Given that the para position is already substituted, incoming electrophiles are directed to the positions ortho to the methyl group (and meta to the point of attachment of the pyrrolidinone ring).

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisaged on the p-tolyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield (S)-4-(4-methyl-3-nitrophenyl)pyrrolidin-2-one. The reaction conditions would need to be carefully controlled to avoid over-nitration or oxidation of the methyl group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on (S)-4-(p-tolyl)pyrrolidin-2-one

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | (S)-4-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | (S)-4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (S)-4-(3-Acyl-4-methylphenyl)pyrrolidin-2-one |

It is important to note that the Lewis acids used in Friedel-Crafts reactions can potentially complex with the lactam oxygen, which might influence the reactivity and regioselectivity of the substitution. sigmaaldrich.com The choice of catalyst and reaction conditions is therefore critical to achieve the desired outcome. organic-chemistry.orgnih.gov While specific literature on the EAS reactions for this exact molecule is not abundant, the general principles of electrophilic aromatic substitution on toluene (B28343) and related structures are well-established. rsc.org

Side-Chain Modifications and Oxidative Transformations

The methyl group of the p-tolyl substituent is a key site for side-chain modifications, primarily through oxidation or free-radical halogenation.

Oxidative Transformations: The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a ketone, under appropriate conditions. beilstein-journals.org For example, strong oxidizing agents like potassium permanganate or chromic acid can convert the methyl group to a carboxylic acid, yielding (S)-4-(4-carboxyphenyl)pyrrolidin-2-one. Milder or more selective oxidizing agents can be employed to obtain the corresponding aldehyde. Sulfate radical anions have also been shown to induce benzylic oxidation of related N-(arylsulfonyl)benzylamines to imines. beilstein-journals.org

Benzylic Halogenation: A common strategy for functionalizing the methyl group is through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile). This reaction would produce (S)-4-(4-(bromomethyl)phenyl)pyrrolidin-2-one, a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups. researchgate.net

Table 2: Representative Side-Chain Modifications of the p-Tolyl Group

| Reaction Type | Reagents | Product |

| Benzylic Oxidation | KMnO₄ | (S)-4-(4-Carboxyphenyl)pyrrolidin-2-one |

| Benzylic Bromination | NBS, AIBN | (S)-4-(4-(Bromomethyl)phenyl)pyrrolidin-2-one |

These modifications significantly expand the synthetic utility of (S)-4-(p-tolyl)pyrrolidin-2-one, allowing for its incorporation into more complex molecular architectures. The resulting carboxylic acids or bromides can serve as handles for further derivatization, such as esterification, amidation, or the introduction of other carbon or heteroatom substituents.

Computational and Spectroscopic Investigations of S 4 P Tolyl Pyrrolidin 2 One and Analogues

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It provides valuable insights into the properties of compounds like (S)-4-(p-tolyl)pyrrolidin-2-one.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A larger gap generally corresponds to higher stability and lower reactivity. materialsciencejournal.org

For pyrrolidinone derivatives, the distribution of these orbitals provides a map of potential reactive sites. For example, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic system, the HOMO and LUMO analysis helped to identify the regions susceptible to electrophilic attack. materialsciencejournal.org

Table 1: Calculated Energy Parameters for a Related Perimidine Derivative

| Parameter | Value |

| HOMO Energy | -4.85 eV materialsciencejournal.org |

| LUMO Energy | -0.60 eV materialsciencejournal.org |

| HOMO-LUMO Gap | 4.25 eV materialsciencejournal.org |

| Ionization Potential | 4.85 eV materialsciencejournal.org |

| Electron Affinity | 0.60 eV materialsciencejournal.org |

| Chemical Hardness (η) | 2.12 eV materialsciencejournal.org |

| Chemical Softness (S) | 0.47 eV⁻¹ materialsciencejournal.org |

| Data from a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine provides an example of typical values obtained from FMO analysis. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govfaccts.de It examines delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, quantifying the stabilization energy associated with these intramolecular charge transfer interactions. researchgate.netwisc.edu

In pyrrolidinone systems, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For example, interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds are crucial for understanding the electronic structure of the lactam ring. nih.gov The analysis can also shed light on the electronic effects of substituents, such as the p-tolyl group, on the pyrrolidinone core. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. researchgate.netresearchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.netresearchgate.net

For a molecule like (S)-4-(p-tolyl)pyrrolidin-2-one, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a prime target for electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the pyrrolidinone ring and the tolyl group would exhibit positive potentials. researchgate.net Studies on related lactam compounds have shown that electrostatic parameters can be more reliable predictors of antibacterial and inhibitory properties than purely structural parameters. nih.govnih.gov

Theoretical Prediction and Correlation of Spectroscopic Data

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule.

Simulated Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. researchgate.net Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net

The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain theoretical shielding tensors. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). In a study on 4-(1-pyrrolidinyl)piperidine, a molecule with structural similarities, theoretical and experimental NMR data showed that the molecular geometry and the mole fractions of stable conformers are solvent-dependent. researchgate.net The correlation between calculated and experimental chemical shifts serves as a powerful validation of the determined structure and helps in the unambiguous assignment of NMR signals. researchgate.net

Computed Infrared (IR) Vibrational Frequencies and Mode Assignments

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational spectra of molecules. karazin.ua Theoretical calculations of IR frequencies for (S)-4-(p-tolyl)pyrrolidin-2-one allow for the assignment of specific vibrational modes to observed absorption bands. These calculations are often performed at levels of theory such as B3LYP with a suitable basis set (e.g., 6-311G++) to provide a balance between accuracy and computational cost. scienceopen.com

The vibrational modes of (S)-4-(p-tolyl)pyrrolidin-2-one can be categorized based on the functional groups present: the pyrrolidin-2-one ring and the p-tolyl substituent. Key vibrational frequencies and their assignments, based on computational studies of this compound and related analogues like 2-pyrrolidone and di-p-tolyl disulfides, are detailed below. researchgate.netresearchgate.netresearchgate.net

The high-frequency region of the spectrum is typically dominated by N-H and C-H stretching vibrations. The N-H stretching vibration of the lactam group is expected to appear as a distinct band, the position of which is sensitive to hydrogen bonding. researchgate.netresearchgate.net Aromatic and aliphatic C-H stretching vibrations from the tolyl group and the pyrrolidine (B122466) ring are also found in this region. researchgate.net

The carbonyl (C=O) stretching vibration of the lactam is one of the most intense and characteristic bands in the IR spectrum. researchgate.net Its frequency is a sensitive probe of the molecular environment. The mid-frequency region also contains various bending modes, including CH₂ scissoring and N-H in-plane bending of the pyrrolidinone ring, as well as C-C stretching and bending vibrations within the aromatic tolyl group. researchgate.netresearchgate.net The lower frequency region features more complex skeletal vibrations and out-of-plane bending modes.

A representative table of computed vibrational frequencies and their corresponding assignments for (S)-4-(p-tolyl)pyrrolidin-2-one is presented below.

Table 1: Computed IR Vibrational Frequencies and Mode Assignments for (S)-4-(p-tolyl)pyrrolidin-2-one

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3350 - 3200 | υ(N-H) | N-H stretching |

| 3100 - 3000 | υ(C-H)aromatic | Aromatic C-H stretching |

| 2980 - 2880 | υ(C-H)aliphatic | Aliphatic CH₂ stretching |

| 1700 - 1660 | υ(C=O) | Carbonyl stretching |

| 1610 - 1580 | υ(C=C) | Aromatic C=C stretching |

| 1500 - 1480 | δ(N-H) | N-H in-plane bending |

| 1470 - 1450 | δ(CH₂) | CH₂ scissoring |

| 1310 - 1290 | υ(C-N) | C-N stretching |

| 1190 - 1170 | δ(C-H) | Aromatic in-plane bending |

| 850 - 800 | δ(C-H)oop | Aromatic out-of-plane bending |

| 730 - 700 | δ(N-H)oop | N-H out-of-plane bending |

Note: The frequency ranges are typical values derived from computational studies on analogous structures. researchgate.netresearchgate.netresearchgate.net υ: stretching, δ: bending, oop: out-of-plane.

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. semanticscholar.org This technique maps the electron distribution of a molecule in its crystalline environment, providing a powerful tool for understanding crystal packing. mdpi.com The analysis involves generating a unique surface for a molecule where the electron density contribution from the molecule itself is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is typically visualized by mapping properties onto it, such as dnorm, shape index, and curvedness. The dnorm surface highlights intermolecular contacts by color-coding regions based on their distance relative to the van der Waals radii of the interacting atoms. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii. semanticscholar.org

For (S)-4-(p-tolyl)pyrrolidin-2-one, the most significant intermolecular interaction is expected to be the N-H···O hydrogen bond, linking the amide proton of one molecule to the carbonyl oxygen of another. nih.gov This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are common packing motifs in lactam-containing structures. These strong interactions would be represented by prominent red regions on the dnorm surface around the N-H and C=O groups.

In addition to hydrogen bonding, weaker interactions such as C-H···π, involving the tolyl ring, and van der Waals forces play a crucial role in stabilizing the three-dimensional crystal structure. nih.govresearchgate.net The shape index is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangular patterns on the surface. semanticscholar.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of (S)-4-(p-tolyl)pyrrolidin-2-one

| Intermolecular Contact | Contribution (%) | Description |

| H···H | ~40-50% | Represents the most abundant, though weaker, van der Waals contacts. mdpi.com |

| O···H / H···O | ~20-30% | Primarily corresponds to the strong N-H···O hydrogen bonds. mdpi.comnih.gov |

| C···H / H···C | ~15-25% | Includes C-H···π interactions and other C-H contacts. nih.govmdpi.com |

| N···H / H···N | ~5-10% | Relates to the N-H···O hydrogen bond environment. mdpi.com |

| C···C | ~2-5% | May indicate the presence of π-π stacking interactions. semanticscholar.org |

Note: The percentage contributions are estimates based on analyses of structurally similar compounds containing pyrrolidone and tolyl moieties. semanticscholar.orgmdpi.comnih.govmdpi.com

This detailed analysis of intermolecular forces provides a clear understanding of the supramolecular architecture and the factors that determine the stability of the crystal lattice of (S)-4-(p-tolyl)pyrrolidin-2-one.

Applications of S 4 P Tolyl Pyrrolidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Nitrogen-Containing Heterocyclic Systems

The pyrrolidin-2-one scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. mdpi.comsigmaaldrich.com The inherent chirality of (S)-4-(p-tolyl)pyrrolidin-2-one allows for its use in the enantioselective synthesis of more complex nitrogen-containing heterocyclic systems.

Spiro-γ-lactams, which feature a spirocyclic junction at the carbon adjacent to the lactam nitrogen, are an important class of compounds found in numerous bioactive molecules. rsc.org The synthesis of these structures often relies on the use of chiral building blocks to control the stereochemistry of the newly formed spirocenter. (S)-4-(p-tolyl)pyrrolidin-2-one can serve as a precursor to chiral intermediates that undergo cyclization reactions to form spiro-γ-lactams and other polycyclic frameworks. whiterose.ac.uk These methods often involve the generation of a nucleophilic center at the C5 position of the pyrrolidinone ring, which can then participate in intramolecular reactions to construct the spirocyclic system. The inherent stereochemistry of the starting material directs the approach of the electrophile, leading to the formation of a specific stereoisomer of the spiro compound.

A representative reaction involves the alkylation of the enolate derived from (S)-4-(p-tolyl)pyrrolidin-2-one, followed by a ring-closing metathesis or other cyclization strategy to forge the spirocyclic ring. The p-tolyl group plays a crucial role in shielding one face of the molecule, thereby directing the stereochemical outcome of the cyclization.

Quinolizidine (B1214090) and indolizidine alkaloids are two major classes of nitrogen-containing natural products with a broad spectrum of biological activities. jbclinpharm.orgrsc.org The synthesis of these bicyclic systems often employs chiral precursors to establish the multiple stereocenters present in the target molecules. (S)-4-(p-tolyl)pyrrolidin-2-one can be elaborated into key intermediates for the synthesis of these alkaloids.

Methodologies for incorporating the pyrrolidinone moiety into these frameworks typically involve a series of transformations, including reduction of the lactam to the corresponding pyrrolidine (B122466), followed by reactions to construct the second ring. For instance, the pyrrolidine derived from (S)-4-(p-tolyl)pyrrolidin-2-one can be functionalized with a side chain that, upon activation, undergoes intramolecular cyclization to form the quinolizidine or indolizidine skeleton. The stereocenter at C4 of the original pyrrolidinone directs the stereochemical course of subsequent reactions, ultimately influencing the stereochemistry of the final alkaloid. researchgate.net

Role in the Development of Chiral Catalysts and Ligands

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov Pyrrolidine-based structures are prevalent in a variety of successful chiral ligands and organocatalysts. mdpi.com

(S)-4-(p-tolyl)pyrrolidin-2-one can be chemically modified to create novel chiral ligands for asymmetric metal catalysis. The synthesis of such ligands often involves opening the lactam ring to reveal a primary amine and a carboxylic acid derivative, which can then be further functionalized. For example, the amine can be converted into a phosphine (B1218219) or an oxazoline, common coordinating groups in chiral ligands.

These ligands, when complexed with a metal center (e.g., palladium, rhodium, iridium), can induce high levels of enantioselectivity in a variety of transformations, including asymmetric hydrogenations, allylic alkylations, and cross-coupling reactions. scilit.com The stereochemistry originating from the (S)-4-(p-tolyl)pyrrolidin-2-one backbone creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces or groups of the substrate.

Table 1: Examples of Asymmetric Transformations Using Ligands Derived from Pyrrolidine Scaffolds

| Asymmetric Transformation | Metal Catalyst | Typical Ligand Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Hydrogenation | Rhodium, Iridium | Chiral Phosphines | Up to >99% |

| Allylic Alkylation | Palladium | Chiral Phosphine-Oxazolines | Up to >99% |

| Michael Addition | Various | Chiral Diamines | Up to 99% |

| Aldol (B89426) Reaction | Various | Prolinamides | Up to 99% |

This table provides generalized data based on the performance of various pyrrolidine-derived ligands in asymmetric catalysis.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts. mdpi.com While (S)-4-(p-tolyl)pyrrolidin-2-one itself is not a direct organocatalyst, it can be converted into catalytically active species.

Reduction of the lactam to the corresponding pyrrolidine, followed by modification of the nitrogen atom, can lead to the formation of chiral secondary amines. These amines can then act as catalysts in a variety of enamine and iminium ion-mediated reactions, such as asymmetric Michael additions, aldol reactions, and α-functionalizations of aldehydes and ketones. researchgate.net The stereocenter at the 4-position of the pyrrolidine ring, bearing the p-tolyl group, plays a critical role in controlling the stereochemical outcome of these organocatalytic transformations.

Contribution to the Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools for studying biological processes, allowing for the visualization and quantification of specific molecules or events within a living system. nih.gov The pyrrolidinone scaffold can be incorporated into the structure of molecular probes to impart specific properties, such as conformational rigidity or chirality.

While direct applications of (S)-4-(p-tolyl)pyrrolidin-2-one in the synthesis of molecular probes are not extensively documented, its utility as a chiral building block suggests its potential in this area. For example, it could be used to synthesize chiral recognition agents for biosensors or as a scaffold for the development of fluorescent probes where the chirality of the molecule influences its interaction with a biological target. The synthesis would involve functionalizing the pyrrolidinone ring with reporter groups, such as fluorophores or affinity tags, to create a molecule capable of specifically interacting with a target of interest and generating a detectable signal.

Elusive Chiral Building Block: The Scarcity of Research on (S)-4-(p-Tolyl)pyrrolidin-2-one

Despite the significant role of chiral pyrrolidin-2-ones in organic synthesis and medicinal chemistry, a comprehensive review of scientific literature reveals a notable absence of specific research focused on the chemical compound (S)-4-(p-tolyl)pyrrolidin-2-one. While general methods for the asymmetric synthesis of 4-aryl-substituted pyrrolidin-2-ones are documented, detailed studies and applications specifically leveraging the p-tolyl substituent at the 4-position of the pyrrolidinone core are conspicuously missing from accessible scholarly articles and chemical databases.

The pyrrolidin-2-one scaffold is a privileged structure in drug discovery and a versatile intermediate in the synthesis of complex molecules. The introduction of a chiral center, particularly at the C4 position with an aryl group, offers a valuable building block for creating stereochemically defined products. However, the specific enantiomer, (S)-4-(p-tolyl)pyrrolidin-2-one, appears to be an under-investigated member of this important class of compounds.

No Evidence of Use as a Precursor for Labeled Compounds in Mechanistic Studies

A thorough search of the scientific literature yielded no instances of (S)-4-(p-tolyl)pyrrolidin-2-one being utilized as a precursor for isotopically labeled compounds in mechanistic studies. The practice of incorporating isotopes such as deuterium, carbon-13, or nitrogen-15 (B135050) is a powerful tool for elucidating reaction mechanisms. The absence of any published work detailing the synthesis and application of labeled (S)-4-(p-tolyl)pyrrolidin-2-one suggests that it has not been a subject of such mechanistic investigations.

Lack of Advanced Synthetic Strategies Leveraging the Chiral Core

Similarly, there is a lack of documented advanced synthetic strategies that specifically take advantage of the unique chirality and electronic properties of the (S)-4-(p-tolyl)pyrrolidin-2-one core. While numerous studies describe the utility of the broader class of chiral 4-arylpyrrolidin-2-ones in asymmetric catalysis and as chiral auxiliaries, the specific contributions and potential advantages of the p-tolyl substituent remain unexplored in the available literature. Consequently, no detailed research findings or data tables related to its application in diverse chemical research could be compiled.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-4-(P-Tolyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including domino reactions for pyrrolidinone ring formation. Key steps include cyclization of precursors (e.g., via decarboxylation or ipso-oxidation) and chiral resolution. For enantiomeric purity, asymmetric catalysis (e.g., Heck–Matsuda desymmetrization) using palladium catalysts with chiral ligands (e.g., BINAP) is effective. Reaction temperature (≤60°C) and solvent polarity (e.g., DMF/water mixtures) critically influence yield and stereoselectivity .

Q. How can researchers characterize the molecular structure and confirm stereochemistry of (S)-4-(P-Tolyl)pyrrolidin-2-one?

- Methodological Answer : Use 13C NMR to identify carbonyl (C=O) and aromatic carbons (e.g., p-tolyl group at δ~130–140 ppm). X-ray crystallography resolves absolute stereochemistry. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and SFC (supercritical fluid chromatography) validate enantiopurity. Compare optical rotation with literature values for consistency .

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidinone core in (S)-4-(P-Tolyl)pyrrolidin-2-one?

- Methodological Answer : SAR studies suggest:

- P-Tolyl group : Enhances lipophilicity (logP ~0.3–1.2) and π-π stacking with hydrophobic targets.

- Stereochemistry at C4 : (S)-configuration improves binding affinity to enzymes like kinases or proteases.

- Ring substitutions : Adding electron-withdrawing groups (e.g., -F) at the phenyl ring increases metabolic stability but may reduce solubility .

Q. What are the stability profiles of (S)-4-(P-Tolyl)pyrrolidin-2-one under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). The compound is stable in neutral buffers (pH 6–8) but degrades in acidic (pH <3) or basic (pH >9) conditions via lactam ring hydrolysis. Store at -20°C in inert atmospheres to prevent oxidation of the tolyl group .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-4-(P-Tolyl)pyrrolidin-2-one be achieved using transition-metal catalysis?

- Methodological Answer : Employ Heck–Matsuda arylations with chiral palladium catalysts. For example, use Pd(OAc)₂ with (R)-BINAP ligand to desymmetrize N-protected dihydropyrroles. Optimize ligand-to-metal ratios (1:1.2) and aryl diazonium salts (e.g., p-tolyldiazonium tetrafluoroborate) for >90% enantiomeric excess (ee). Monitor reaction progress via LC-MS to prevent over-arylation .

Q. What computational strategies are effective in predicting the biological targets of (S)-4-(P-Tolyl)pyrrolidin-2-one?

- Methodological Answer : Use molecular docking (AutoDock Vina) with protein databases (PDB IDs: 3QKK for kinases, 5T3A for GPCRs). Validate predictions with SPR (surface plasmon resonance) binding assays. QSAR models incorporating Hammett constants (σ) of substituents predict inhibitory activity (IC50) against targets like COX-2 or α-synuclein .

Q. How do contradictory data on the reactivity of pyrrolidinone derivatives arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates differently than non-polar solvents.

- Catalyst poisoning : Trace impurities (e.g., amines) in reagents deactivate metal catalysts.

- Resolution: Replicate experiments under inert conditions (glovebox) and use high-purity solvents (HPLC-grade). Cross-validate results with DFT calculations (e.g., Gaussian09) to model reaction pathways .

Q. What strategies improve the bioavailability of (S)-4-(P-Tolyl)pyrrolidin-2-one in preclinical models?

- Methodological Answer :

- Prodrug design : Introduce ester moieties at the lactam nitrogen for enhanced intestinal absorption.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong half-life.

- CYP450 inhibition : Co-administer with ritonavir (1:1 molar ratio) to reduce hepatic metabolism. Validate via in vivo PK/PD studies in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.